molecular formula C15H21ClN2O3 B13033189 Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl

Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl

Cat. No.: B13033189
M. Wt: 312.79 g/mol
InChI Key: QQWGNYPQKWZFDQ-UHFFFAOYSA-N
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Description

Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate HCl is a bicyclic compound featuring a 3-oxa-7-azabicyclo[3.3.1]nonane core. Its structure includes a benzyl carbamate group at position 9 and a hydrochloride salt, enhancing solubility and stability.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate;hydrochloride

InChI

InChI=1S/C15H20N2O3.ClH/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12;/h1-5,12-14,16H,6-10H2,(H,17,18);1H

InChI Key

QQWGNYPQKWZFDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclic Core Intermediate

The key intermediate, 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one , is prepared via a condensation and cyclization sequence involving benzylamine and glutaraldehyde, followed by ring closure with acetone dicarboxylic acid under acidic conditions.

Procedure Summary:

  • Reagents: Benzylamine, glutaraldehyde (50% aqueous), acetone dicarboxylic acid, sulfuric acid, sodium acetate.
  • Conditions: Reaction performed in aqueous medium with controlled temperature (0–10 °C initially), gradual acid addition, and aging at 5 °C then 25 °C.
  • Reaction monitoring: HPLC and quantitative ^1H NMR to confirm complete conversion and product purity.
  • Isolation: Extraction and purification yield a solution containing ~57% of the bicyclic ketone intermediate.

This method is adapted from a detailed protocol published by Organic Syntheses (2022), which provides a scalable and reproducible route to the bicyclic intermediate.

Step Reagent/Condition Purpose Notes
1 Benzylamine + H2SO4 (acidic) Formation of iminium intermediate Maintain 4–8 °C
2 Add glutaraldehyde + acetone dicarboxylic acid Cyclization to bicyclic ketone Keep <5 °C, slow addition
3 Sodium acetate addition Buffering and reaction progression Aging at 5 °C and 25 °C
4 Extraction and purification Isolate bicyclic ketone Quantitative NMR and HPLC

Carbamate Formation and Hydrochloride Salt Generation

The carbamate functionality is introduced by reaction of the bicyclic amine intermediate with benzyl chloroformate or equivalent carbamoylating agents under controlled conditions, followed by conversion to the hydrochloride salt.

  • Typical reagents: Benzyl chloroformate or carbamoyl chloride derivatives.
  • Conditions: Mild base (e.g., triethylamine) in anhydrous solvents such as dichloromethane or THF.
  • Salt formation: Treatment with HCl gas or HCl in an organic solvent to precipitate the hydrochloride salt.
  • Purification: Recrystallization or trituration to yield pure Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride.

Detailed Research Findings and Analysis

Reaction Optimization and Yield

  • The cyclization step is highly sensitive to temperature and pH; maintaining low temperature during acid addition prevents side reactions.
  • Sodium acetate acts as a buffer, ensuring smooth progression and minimizing decomposition.
  • The overall yield of the bicyclic ketone intermediate is reported around 57% by quantitative NMR assay.
  • Carbamate formation proceeds efficiently under mild conditions with high selectivity.

Purity and Characterization

  • Purity of intermediates and final product is confirmed by HPLC and ^1H NMR.
  • Structural confirmation by mass spectrometry and infrared spectroscopy is standard.
  • The hydrochloride salt exhibits improved stability and crystallinity.

Summary Table of Preparation Steps

Stage Reagents/Conditions Outcome Key Analytical Techniques
Bicyclic core synthesis Benzylamine, glutaraldehyde, acetone dicarboxylic acid, H2SO4, NaOAc; 0–25 °C 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one intermediate (57% yield) HPLC, quantitative ^1H NMR
Carbamate formation Benzyl chloroformate, base (Et3N), anhydrous solvent Benzyl carbamate derivative NMR, MS, IR
Hydrochloride salt preparation HCl gas or HCl in organic solvent Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride Melting point, elemental analysis

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₁₆H₁₉ClN₂O₃ (inferred from similar structures in ).

Comparison with Structurally Similar Compounds

3-Oxa-7-Azabicyclo[3.3.1]nonan-9-one HCl (CAS: 1228600-54-1)

  • Molecular Formula: C₇H₁₂ClNO₂ .
  • Key Differences : Lacks the benzyl carbamate group, featuring a ketone at position 9 instead.
  • Conformational studies via X-ray diffraction highlight the puckered nature of the bicyclic ring, which may influence receptor binding .

9-Benzyl-9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride (CAS: 2291-59-0)

  • Molecular Formula: C₁₅H₂₀ClNO .
  • Key Differences : The benzyl group is attached to the nitrogen at position 9, while position 3 has a ketone.
  • Implications : Positional isomerism alters electronic distribution. The ketone at position 3 may increase electrophilicity, affecting reactivity in nucleophilic environments. This compound’s hazard profile (H302: harmful if swallowed) suggests differences in toxicity compared to the carbamate derivative .

Benzyl 3-Oxo-9-Azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 146747-65-1)

  • Molecular Formula: C₁₆H₁₉NO₃ .
  • Key Differences : Replaces the 3-oxa with a ketone (3-oxo) and positions the benzyl group as a carboxylate ester.
  • Implications : The ester group may confer higher metabolic lability compared to the carbamate, impacting pharmacokinetics. The absence of the oxygen in the ring could reduce polarity and solubility .

(7R,9R)-9-(Benzylamino)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic Acid (CAS: 2173072-06-3)

  • Molecular Formula: C₁₆H₂₁NO₃ .
  • Key Differences: Substitutes the carbamate with a benzylamino group and adds a carboxylic acid at position 5.
  • Implications : The carboxylic acid introduces ionizability, enhancing water solubility. Stereochemistry (R configurations) may improve target specificity, as seen in chiral drug design .

Structural and Functional Analysis

Substituent Effects

  • Carbamate vs.
  • Benzyl Group Positioning : Attaching benzyl to nitrogen (as in 9-benzyl derivatives) versus oxygen (3-oxa) alters electron density and steric effects, influencing binding kinetics .

Conformational Flexibility

X-ray studies of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one reveal a puckered ring conformation, which is critical for biological activity. Modifications like carbamate introduction may stabilize specific conformations, affecting potency .

Data Tables

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₆H₁₉ClN₂O₃ 346.8 g/mol 9-carbamate, 3-oxa Enhanced solubility (HCl salt)
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one HCl C₇H₁₂ClNO₂ 177.6 g/mol 9-ketone, 3-oxa Conformationally flexible
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one HCl C₁₅H₂₀ClNO 265.8 g/mol 9-benzyl, 3-ketone Higher electrophilicity
Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate C₁₆H₁₉NO₃ 273.3 g/mol 9-carboxylate, 3-ketone Ester lability

Biological Activity

Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride, commonly referred to as 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
  • CAS Number : 77716-01-9
  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • Melting Point : 37–38°C

The structure of the compound includes a bicyclic system with an oxygen atom and a nitrogen atom integrated into the rings, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to benzyl 3-oxa-7-azabicyclo[3.3.1]nonan have demonstrated notable antimicrobial properties. For instance, studies on N-Heterocyclic Carbene (NHC) complexes show that certain derivatives exhibit strong anti-trypanosomal activity against Trypanosoma brucei, with IC50 values ranging from 0.9 to 3.0 nM . This suggests that benzyl 3-oxa derivatives may also possess similar bioactivity.

Anticancer Potential

A study exploring the biological effects of NHC complexes revealed that some derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, a rhodium(I) NHC complex displayed significant anti-metastatic activity and induced apoptosis in cancer cell lines by increasing reactive oxygen species levels and causing DNA damage . This indicates a promising avenue for further investigation regarding the anticancer potential of benzyl 3-oxa derivatives.

Case Study: Antimicrobial Activity

In a comparative study of various NHC complexes, researchers found that compounds similar to benzyl 3-oxa exhibited varying degrees of antimicrobial activity against different pathogens. The following table summarizes the findings:

Compound NamePathogenIC50 (nM)Mechanism of Action
Gold(I) NHC ComplexTrypanosoma brucei0.9 - 3.0Disruption of cytoskeleton
Rhodium(I) NHC ComplexCancer Cell Lines (HCT116)VariesInduction of apoptosis
Benzyl 3-Oxa DerivativeTBDTBDTBD

Research Findings on Binding Affinity

Another study highlighted the importance of binding site hydration and flexibility in drug design, which is crucial for understanding how benzyl 3-oxa compounds interact at the molecular level with their targets . This insight can inform modifications to enhance their biological efficacy.

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